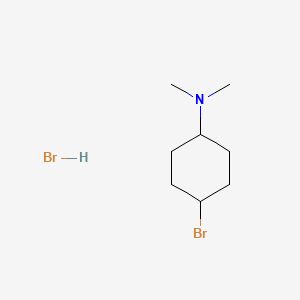

4-Bromo-N,N-dimethylcyclohexanamine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N,N-dimethylcyclohexanamine hydrobromide is a chemical compound with the molecular formula C8H17Br2N . It is an organic building block .

Molecular Structure Analysis

The molecular structure of 4-Bromo-N,N-dimethylcyclohexanamine hydrobromide consists of 8 carbon atoms, 17 hydrogen atoms, 2 bromine atoms, and 1 nitrogen atom . The average mass of the molecule is 287.035 Da, and the monoisotopic mass is 284.972748 Da .Scientific Research Applications

Synthetic Applications in Organic Chemistry

- 4-Nitrobenzyl Bromide Synthesis: A study by Wang Ling-ya (2015) discusses the synthesis of N,N-Dimethyl-4-nitrobenzylamine, a key intermediate in medicine and chemical fields. The process involves the use of dimethylamine hydrochloride and triethylamine, highlighting a cost-effective and environmentally friendly approach.

Role in Heterocyclic Chemistry

- Pyrimidine Synthesis: Research by Majumdar et al. (2001) demonstrates the synthesis of pyrimidine annelated heterocycles from cyclohexenyl derivatives, using bromine in chloroform. This showcases the versatility of brominated compounds in creating complex organic structures.

Halogenation Techniques

- Halogenation of α, β-Unsaturated Carbonyl Compounds: A study by Kim and Park (2004) explores the halogenation of unsaturated carbonyl compounds using OXONE® and hydrohalic acid. This method allows the preparation of α-bromo or α-chloro compounds in moderate to good yields.

Bromine-Substituted Compounds in Organic Synthesis

- Synthesis of Bromo-Substituted Cyclopentenones: Research by Shirinian et al. (2012) outlines the bromination of diarylcyclopentenones, revealing the diverse applications of bromine in synthesizing useful substances for organic synthesis.

Advanced Analytical Techniques

- Determination of Brominated Compounds: A method developed by Mishra et al. (2001) for determining bromide in various samples via conversion into bromophenols showcases the analytical applications of brominated compounds.

properties

IUPAC Name |

4-bromo-N,N-dimethylcyclohexan-1-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrN.BrH/c1-10(2)8-5-3-7(9)4-6-8;/h7-8H,3-6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUCKDBEUJOVIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B580980.png)

![2-(methylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B580986.png)

![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B580992.png)